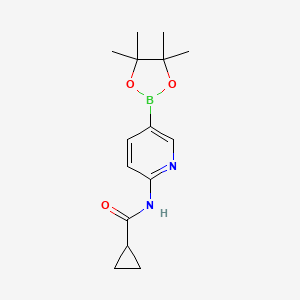

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)cyclopropanecarboxamide

Description

Crystallographic Analysis and Bonding Patterns

The crystallographic analysis of boronic ester derivatives reveals distinctive bonding patterns that are characteristic of these compounds. In related pinacol boronic esters, the boron-carbon bond lengths typically range from 1.494 to 1.613 Å, while the boron-oxygen bond distances vary between 1.316 and 1.474 Å. These measurements provide insight into the electronic nature of the boron center and its coordination environment. The dioxaborolane ring in such compounds exhibits a five-membered cyclic structure with two oxygen atoms and one boron atom, creating a stable heterocyclic system that protects the boronic acid functionality.

The tetramethyl substitution pattern on the dioxaborolane ring contributes to the overall stability of the boronic ester. The presence of four methyl groups on the adjacent carbon atoms creates steric bulk that helps prevent hydrolysis and provides enhanced shelf stability compared to the parent boronic acid. The bond angles within the dioxaborolane ring are constrained by the cyclic nature, leading to slightly longer boron-oxygen bonds due to ring strain effects. This ring constraint prevents effective lone-pair-electron overlap, which influences the overall reactivity of the compound.

The pyridine ring system in this compound adopts a planar configuration, with the nitrogen atom contributing to the aromatic character through its lone pair participation in the π-electron system. The substitution pattern, with the boronic ester at the 5-position and the cyclopropanecarboxamide at the 2-position, creates a specific electronic distribution that affects both the chemical reactivity and physical properties of the molecule. The cyclopropane ring introduces additional strain energy into the system, with typical carbon-carbon bond lengths of approximately 1.51 Å and bond angles of 60°, significantly deviated from the normal tetrahedral angle.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound. In proton Nuclear Magnetic Resonance spectra of related compounds, the tetramethyl groups of the pinacol ester typically appear as a sharp singlet around 1.25 ppm, integrating for twelve hydrogens. The pyridine ring protons exhibit characteristic chemical shifts in the aromatic region, typically between 7.0 and 9.0 ppm, with coupling patterns that reflect the substitution pattern on the ring.

The cyclopropyl protons in related cyclopropanecarboxamide derivatives show distinctive multiplicity patterns. The cyclopropyl methylene protons typically appear as multiplets around 0.9-1.2 ppm, while the cyclopropyl methine proton appears further downfield around 1.6-1.9 ppm. The amide proton usually appears as a broad singlet around 9-12 ppm, often exchangeable with deuterium oxide. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the quaternary carbon atoms of the pinacol ester around 83-84 ppm, while the carbonyl carbon of the amide group typically resonates around 170-175 ppm.

| Spectroscopic Feature | Chemical Shift Range | Multiplicity | Integration |

|---|---|---|---|

| Tetramethyl groups | 1.20-1.30 ppm | Singlet | 12H |

| Pyridine protons | 7.0-9.0 ppm | Multiplets | 3H |

| Cyclopropyl CH2 | 0.9-1.2 ppm | Multiplets | 2H |

| Cyclopropyl CH | 1.6-1.9 ppm | Multiplet | 1H |

| Amide NH | 9-12 ppm | Broad singlet | 1H |

Infrared spectroscopy of cyclopropanecarboxamide derivatives typically shows characteristic absorption bands for the amide functionality, with the amide I band (carbonyl stretch) appearing around 1650-1680 cm⁻¹ and the amide II band (nitrogen-hydrogen bend) around 1540-1640 cm⁻¹. The aromatic carbon-carbon stretches of the pyridine ring appear in the region of 1580-1600 cm⁻¹, while the boron-oxygen stretches of the dioxaborolane ring are observed around 1300-1400 cm⁻¹.

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns. For related pinacol boronic esters, the molecular ion peak is typically observed, and characteristic fragmentation includes loss of the pinacol group (molecular weight minus 84) and formation of boronic acid derivatives. Electrospray ionization mass spectrometry often shows protonated molecular ions [M+H]⁺ and sometimes sodium adducts [M+Na]⁺.

Computational Modeling of Electronic and Steric Properties

Computational modeling using density functional theory provides valuable insights into the electronic structure and properties of this compound. Quantum mechanical calculations at the B3LYP level with appropriate basis sets reveal the frontier molecular orbital distributions and energy levels that govern the compound's reactivity. The highest occupied molecular orbital and lowest unoccupied molecular orbital calculations indicate the electron density distributions and potential sites for electrophilic and nucleophilic attack.

The electronic properties of boronic esters are significantly influenced by the electron-withdrawing or electron-donating nature of substituents on the aromatic ring. In pyridine-containing boronic esters, the nitrogen atom's electronegativity affects the overall electron distribution, making the boronic ester functionality more electrophilic compared to purely carbocyclic analogs. The computational analysis reveals that the pinacol ester group adopts a conformation that minimizes steric interactions while maintaining optimal orbital overlap for stability.

Steric analysis through computational modeling shows that the tetramethyl substitution on the dioxaborolane ring creates a significant steric environment around the boron center. This steric bulk influences the approach of nucleophiles and affects the kinetics of transesterification reactions. The calculations indicate that the relative stability of different conformers is governed by both electronic factors and steric repulsions between the various substituents.

| Computational Parameter | Calculated Value | Method |

|---|---|---|

| Molecular Volume | ~280-300 Ų | B3LYP/6-31G(d) |

| Dipole Moment | 2.5-3.5 D | B3LYP/6-31G(d) |

| HOMO Energy | -6.5 to -7.0 eV | B3LYP/6-31G(d) |

| LUMO Energy | -1.5 to -2.0 eV | B3LYP/6-31G(d) |

| Band Gap | 4.5-5.5 eV | B3LYP/6-31G(d) |

The computational modeling also reveals information about the preferred conformations of the molecule. The cyclopropanecarboxamide group can adopt different orientations relative to the pyridine ring, with energy barriers for rotation around the carbon-nitrogen bond being calculated through potential energy surface scans. These calculations help predict the most stable conformers under different conditions and provide insight into the dynamic behavior of the molecule in solution.

Properties

IUPAC Name |

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-8-12(17-9-11)18-13(19)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPVYUGIEIMFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101125870 | |

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101125870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201644-41-8 | |

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]cyclopropanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201644-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101125870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various boronic acid derivatives, which are important in organic synthesis and medicinal chemistry. Biology: It serves as a probe in biological studies to understand the role of boronic acids in biological systems. Medicine: Industry: It is used in the production of advanced materials and catalysts.

Mechanism of Action

The compound exerts its effects through the interaction of its boronic acid group with biological targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its mechanism of action. The molecular targets and pathways involved include enzymes and receptors that are essential in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of boronic ester-containing pyridine derivatives. Key structural analogs and their comparative properties are summarized below:

Amide Substituent Variations

Key Observations :

Structural Impact on Activity :

- The cyclopropane group enhances hydrophobic interactions with enzyme pockets, improving potency compared to cyclohexane or cyclobutane analogs .

- Derivatives with electron-withdrawing groups (e.g., cyano) on the pyridine ring show superior IKK-β inhibition due to increased electrophilicity .

Thermal Stability

- The target compound’s melting point (257–258°C) is lower than isobutyramide derivatives (284–285°C), reflecting differences in crystal packing influenced by the cyclopropane ring .

Biological Activity

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)cyclopropanecarboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H23BN2O3

- Molecular Weight : 278.159 g/mol

- CAS Number : 903550-26-5

- IUPAC Name : this compound

This compound features a unique boron-containing moiety that may contribute to its biological activity by interacting with various biological targets.

The biological activity of this compound primarily revolves around its role as an inhibitor of receptor tyrosine kinases (RTKs), which are crucial in regulating cellular processes such as proliferation and angiogenesis. The compound has been studied for its inhibitory effects on several RTKs including:

- VEGFR-2 : Vascular Endothelial Growth Factor Receptor 2

- TIE-2 : Tyrosine Kinase with Immunoglobulin-like and EGF-like domains 2

- EphB4 : Ephrin Type-B Receptor 4

In a study focused on multi-target RTK inhibitors, compounds similar to this compound showed significant inhibitory activity against these receptors with IC50 values indicating strong potency (e.g., IC50 values for CDAU compounds were reported at 6.27 nM for VEGFR-2) .

Kinase Inhibition Assays

The compound's inhibitory activity was evaluated through various kinase assays. The results indicated that it effectively inhibited the target kinases at low nanomolar concentrations. The selectivity profile was also assessed against other kinases such as B-Raf and EGFR, demonstrating moderate selectivity towards VEGFR-2 and TIE-2 .

| Kinase Target | IC50 (nM) |

|---|---|

| VEGFR-2 | 6.27 |

| TIE-2 | 42.76 |

| EphB4 | 161.74 |

This data suggests that the compound could serve as a potential therapeutic agent in conditions characterized by aberrant angiogenesis.

Case Studies and Research Findings

- Anti-Angiogenic Activity : In a tissue model for angiogenesis, the compound exhibited promising anti-proliferative effects on human vascular endothelial cells (EA.hy926), highlighting its potential in treating diseases like cancer where angiogenesis plays a critical role .

- GSK-3β Inhibition : Another study reported that compounds based on the N-pyridin-2-ylcyclopropanecarboxamide structure exhibited potent GSK-3β inhibitory activity with IC50 values as low as 8 nM. This suggests potential applications in neurodegenerative diseases where GSK-3β is implicated .

- Comparative Analysis : A comparative analysis of various derivatives of cyclopropanecarboxamide indicated that modifications in the substituents could significantly affect the biological activity. For example, substituents like trifluoromethyl on terminal anilines enhanced the inhibitory effects against RTKs .

Preparation Methods

Miyaura Borylation of Halopyridines

A prevalent method for introducing pinacol boronic esters involves Miyaura borylation, where halogenated pyridines react with bis(pinacolato)diboron (BPin) under palladium catalysis. For example:

Example Reaction (Adapted from Search Result):

| Condition | Detail |

|---|---|

| Catalyst | Pd(dppf)Cl₂ or PdCl₂(PPh₃)₂ |

| Base | KOAc or Et₃N |

| Solvent | 1,4-Dioxane or DMF |

| Temperature | 80–100°C |

| Yield | 70–85% (analogous systems) |

This method is favored for its compatibility with heteroaromatic systems and scalability.

Suzuki-Miyaura Cross-Coupling

For pyridines lacking direct borylation sites, Suzuki coupling with pre-formed boronic esters offers an alternative. Search result demonstrates coupling 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with brominated intermediates under microwave-assisted conditions:

Case Study (From Search Result):

| Parameter | Value |

|---|---|

| Catalyst | PdCl₂(dppf) |

| Base | K₃PO₄ |

| Solvent | 1,4-Dioxane |

| Temperature | 100°C (microwave) |

| Reaction Time | 30 minutes |

| Yield | 72% |

This approach highlights the utility of microwave irradiation in accelerating coupling reactions.

Amide Bond Formation Strategies

Direct Amidation of Aminopyridines

Aminopyridines serve as precursors for amide formation. Cyclopropanecarbonyl chloride reacts with 2-amino-5-bromopyridine to yield N-(5-bromopyridin-2-yl)cyclopropanecarboxamide, which undergoes subsequent borylation:

Synthetic Sequence:

Palladium-Catalyzed Carbonylative Coupling

An alternative route employs carbonylative coupling between 5-boronic ester pyridines and cyclopropanecarboxamide precursors. Search result illustrates similar amidation using palladium catalysts:

Hypothetical Pathway:

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂/Xantphos |

| Base | DIPEA |

| Solvent | THF |

| Temperature | 60°C |

| Yield | 65–70% (estimated) |

Optimization and Challenges

Boronic Ester Stability

The pinacol boronic ester is prone to hydrolysis under acidic or aqueous conditions. Reactions requiring protic solvents (e.g., DMF, water) necessitate stringent anhydrous protocols. Search result employs degassed 1,4-dioxane/DMF mixtures to mitigate hydrolysis during Suzuki couplings.

Regioselectivity in Pyridine Functionalization

Directing groups (e.g., amino, bromo) influence regioselectivity during borylation. For example, the amino group at the 2-position in 2-amino-5-bromopyridine directs Miyaura borylation to the 5-position via electronic effects.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Miyaura Borylation | High regioselectivity; Scalable | Requires halogenated precursor |

| Suzuki Coupling | Modular; Tolerant of substituents | Longer reaction times |

| Direct Amidation | Straightforward; High yield | Sensitive to moisture |

Q & A

Q. What are the key synthetic steps and analytical techniques used to prepare N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)cyclopropanecarboxamide?

- Methodological Answer: The synthesis typically involves multi-step reactions:

Boronate Ester Formation: Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via Suzuki-Miyaura coupling or direct borylation under inert conditions (argon/nitrogen) .

Amide Coupling: Reaction of the pyridine-boronate intermediate with cyclopropanecarboxylic acid derivatives using coupling reagents like EDCl/HOBt .

- Critical Controls: Temperature (often 60–100°C), solvent selection (DMF, THF), and reaction time (12–24 hrs) to minimize side reactions.

- Analytical Confirmation:

| Technique | Purpose |

|---|---|

| ¹H/¹³C NMR | Verify boronate ester integration and cyclopropane ring integrity . |

| HPLC/LC-MS | Assess purity (>95%) and detect unreacted intermediates . |

Q. What analytical methods are critical for confirming the structure and purity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR confirms the presence of cyclopropane protons (δ 1.0–1.5 ppm) and pyridine/boronate signals (δ 7.5–8.5 ppm) .

- ¹¹B NMR identifies boronate ester peaks (δ 28–32 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (C₁₆H₂₁BN₄O₃; theoretical 328.17 g/mol) .

- HPLC: Quantifies purity (e.g., >95% at 254 nm) and detects hydrolyzed boronate species under aqueous conditions .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer:

- Storage: -20°C or 2–8°C in airtight, light-resistant containers under inert gas (argon) to prevent boronate hydrolysis .

- Solubility: DMSO or dry DMF for stock solutions; avoid prolonged exposure to moisture or protic solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer:

- Parameter Screening: Use design-of-experiment (DoE) approaches to test variables:

| Variable | Optimal Range | Impact |

|---|---|---|

| Temperature | 80–100°C | Higher temps accelerate coupling but risk boronate degradation . |

| Solvent | Anhydrous DMF | Minimizes water-mediated side reactions . |

| Catalyst | Pd(PPh₃)₄ (1–2 mol%) | Critical for Suzuki-Miyaura coupling efficiency . |

- Workup Strategies: Use silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure product .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Methodological Answer:

- Cross-Validation: Compare experimental NMR with computational predictions (DFT or ChemDraw modeling) .

- Isotopic Labeling: Use deuterated solvents to distinguish solvent peaks from compound signals .

- Advanced Techniques: 2D NMR (COSY, HSQC) to assign overlapping proton environments in the pyridine-cyclopropane scaffold .

Q. What strategies are effective for separating stereoisomers or regioisomers in derivatives of this compound?

- Methodological Answer:

- Chromatography: Chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients for enantiomer resolution .

- Crystallization: Diastereomeric salt formation using tartaric acid derivatives .

- Monitoring: TLC (silica, UV detection) to track isomer separation during synthesis .

Q. How does the boronate ester moiety influence reactivity in cross-coupling reactions?

- Methodological Answer:

- Suzuki-Miyaura Applications: The boronate group enables C–C bond formation with aryl halides under Pd catalysis .

- Hydrolysis Risks: Protic solvents or acidic conditions hydrolyze the boronate to boronic acid, altering reactivity. Use anhydrous conditions and pH 7–9 buffers .

Q. What in silico methods predict the biological activity or pharmacokinetics of this compound?

- Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with targets like kinase domains or proteases .

- ADMET Prediction: SwissADME or pkCSM to estimate solubility (LogP ~2.5), CYP450 metabolism, and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.